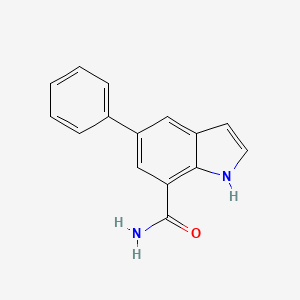

5-phenyl-1H-indole-7-carboxamide

Description

Properties

CAS No. |

860625-06-5 |

|---|---|

Molecular Formula |

C15H12N2O |

Molecular Weight |

236.27 g/mol |

IUPAC Name |

5-phenyl-1H-indole-7-carboxamide |

InChI |

InChI=1S/C15H12N2O/c16-15(18)13-9-12(10-4-2-1-3-5-10)8-11-6-7-17-14(11)13/h1-9,17H,(H2,16,18) |

InChI Key |

IOAHDHUZGJTQFJ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=C3C(=C2)C=CN3)C(=O)N |

Origin of Product |

United States |

Foundational & Exploratory

chemical structure and properties of 5-phenyl-1H-indole-7-carboxamide

Technical Monograph: 5-Phenyl-1H-indole-7-carboxamide

Part 1: Executive Summary & Core Significance

This compound (CAS: 860625-06-5) represents a privileged scaffold in medicinal chemistry, specifically recognized as the core pharmacophore for a class of potent I

In the context of drug discovery, this molecule is not merely an intermediate but a "parent" structure that defines the binding geometry required to inhibit the NF-

Part 2: Chemical Structure & Physicochemical Properties

The molecule consists of an indole bicyclic system substituted at the 5-position with a phenyl ring and at the 7-position with a primary carboxamide.[1][2]

Physicochemical Data Profile

| Property | Value | Notes |

| IUPAC Name | This compound | |

| CAS Number | 860625-06-5 | |

| Molecular Formula | ||

| Molecular Weight | 236.27 g/mol | |

| H-Bond Donors | 3 | Indole NH (1), Amide |

| H-Bond Acceptors | 1 | Amide Carbonyl (O) |

| cLogP (Predicted) | ~2.8 - 3.2 | Lipophilic due to biaryl system |

| Solubility | Low in water; Soluble in DMSO, MeOH | Requires polar organic solvents |

| pKa (Indole NH) | ~16-17 | Very weak acid |

Electronic & Structural Analysis

-

7-Carboxamide Anchor: The primary amide at position 7 is electronically unique.[1] Unlike typical 3-carboxamides, the 7-position places the amide in proximity to the indole NH.[1] This creates a "pincer-like" hydrogen bonding motif capable of bidentate interactions with kinase hinge residues (e.g., the backbone carbonyl and amide NH of the hinge).[1]

-

5-Phenyl Hydrophobic Interaction: The phenyl ring at position 5 extends the aromatic system.[1] In the IKK

binding pocket, this group typically projects into the hydrophobic "gatekeeper" region, displacing water and increasing binding affinity through -

Indole Core: The electron-rich pyrrole ring of the indole facilitates cation-

interactions but is also susceptible to oxidation if not substituted at the 3-position (note: many optimized drugs add a group at C3 to block metabolism).[1]

Part 3: Synthesis Protocols

The synthesis of this compound is best achieved through a convergent route, utilizing a Suzuki-Miyaura cross-coupling on a halogenated indole precursor.[1] The following protocol is adapted from patent literature (US8372875B2) and optimized for laboratory scale.

Synthesis Scheme (Graphviz Visualization)

Figure 1: Convergent synthesis pathway starting from the 5-bromo-7-acid precursor.[1]

Detailed Experimental Methodology

Step 1: Formation of 5-Bromo-1H-indole-7-carboxamide

-

Reagents: 5-Bromo-1H-indole-7-carboxylic acid (1.0 eq), EDC (1.2 eq), HOBt (1.2 eq), Ammonia (2.0 M in MeOH, 4.0 eq), DCM (Solvent).

-

Protocol:

-

Dissolve 5-bromo-1H-indole-7-carboxylic acid in Dichloromethane (DCM) at room temperature.

-

Add EDC and HOBt to activate the carboxylic acid.[1] Stir for 30 minutes.

-

Add the Ammonia solution (in methanol).

-

Stir the reaction mixture at room temperature for 16 hours.

-

Workup: Dilute with water/DCM. Separate the organic layer.[1] Wash with brine, dry over

, and concentrate in vacuo.[1] -

Yield: Typically >90% (Beige solid).

-

Validation: LC-MS should show m/z ~238/240 (Br isotope pattern).

-

Step 2: Suzuki-Miyaura Coupling (5-Phenyl Installation)

-

Reagents: 5-Bromo-1H-indole-7-carboxamide (1.0 eq), Phenylboronic acid (1.5 eq),

(0.05 eq) or -

Solvent System: 1,4-Dioxane / Water (4:1 ratio).[1]

-

Protocol:

-

Charge a reaction flask with the bromo-indole intermediate, phenylboronic acid, and base (

).[1][3] -

Add the solvent mixture (Dioxane/Water) and degas with Nitrogen for 10 minutes (Critical to prevent Pd oxidation).[1]

-

Add the Palladium catalyst.[1]

-

Heat the mixture to 90°C for 4–12 hours. Monitor by TLC or LC-MS.[1]

-

Workup: Cool to RT. Filter through Celite to remove Pd residues.[1] Dilute filtrate with EtOAc, wash with water and brine.[1]

-

Purification: Flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

-

Product: this compound (Off-white solid).[1]

-

Part 4: Biological Mechanism & Signaling[1][4]

This scaffold functions as an ATP-competitive inhibitor of IKK

Mechanism of Action

-

Stimulus: Pro-inflammatory cytokines (TNF

, IL-1) activate the IKK complex.[1] -

Inhibition: this compound binds to the ATP pocket of IKK

.[1] The 7-carboxamide forms hydrogen bonds with the kinase hinge, preventing ATP binding.[1] -

Result: IKK

cannot phosphorylate I -

Outcome: NF-

B remains sequestered in the cytoplasm, preventing the transcription of inflammatory genes.[1]

Pathway Visualization (Graphviz)

Figure 2: Inhibition of the NF-

Part 5: Analytical Characterization

To ensure scientific integrity, the synthesized compound must be validated using the following spectral data.

-

Mass Spectrometry (LC-MS):

-

Proton NMR (

-NMR, 400 MHz, DMSO--

Amide Protons: Two broad singlets or one broad doublet around

7.5–8.5 ppm (exchangeable with -

Indole NH: Broad singlet downfield, typically

11.0–11.5 ppm.[1] -

Indole C2/C3: C2-H often appears as a triplet or doublet around

7.3–7.5 ppm; C3-H around -

Phenyl Group: Multiplet at

7.3–7.7 ppm (5 protons).[1] -

Indole Aromatic: Two singlets or doublets (meta-coupling) for protons at positions 4 and 6 due to the 5,7-substitution pattern.[1]

-

References

-

GlaxoSmithKline. (2013).[1] Indole carboxamides as IKK2 inhibitors. US Patent 8,372,875 B2.[1] Retrieved from

-

Glaxo Group Ltd. (2008).[1] Indole carboxamide compounds which are inhibitors of IKK2 activity.[1][4] WO Patent 2008/118724 A1. Retrieved from

-

EvitaChem. (n.d.).[1] this compound Product Data. Retrieved from [1]

-

Ambeed. (n.d.). Ethyl 5-bromo-1H-indole-7-carboxylate (Precursor Data). Retrieved from [1]

Sources

Therapeutic Potential of 5-Phenyl-1H-Indole-7-Carboxamide Derivatives: A Technical Guide to IKKβ Inhibition and Optimization

Executive Summary

The 1H-indole-7-carboxamide scaffold has emerged as a privileged pharmacophore in modern medicinal chemistry, particularly for kinase inhibition. Specifically, 5-phenyl-1H-indole-7-carboxamide derivatives have been identified as highly potent, ATP-competitive inhibitors of IκB kinase β (IKKβ or IKK2)[1]. As a Senior Application Scientist overseeing kinase-targeted drug discovery, I have observed that successfully translating these biochemical hits into orally bioavailable therapeutics requires a rigorous understanding of their structure-activity relationships (SAR) and cellular target engagement. This technical guide delineates the mechanistic rationale, SAR optimization strategies, and self-validating experimental workflows necessary to harness the therapeutic potential of these derivatives.

Mechanistic Framework: The IKKβ/NF-κB Axis

IKKβ is the master catalytic regulator of the canonical nuclear factor kappa B (NF-κB) signaling pathway[2]. In response to pro-inflammatory cytokines (e.g., TNF-α, IL-1β), the IKK complex is activated, leading to the phosphorylation of the inhibitory protein IκBα. This phosphorylation triggers the ubiquitination and proteasomal degradation of IκBα, liberating the NF-κB heterodimer (p50/p65) to translocate into the nucleus and drive the transcription of inflammatory and anti-apoptotic genes[3].

By binding to the ATP pocket of IKKβ, this compound derivatives arrest this cascade. The C7 carboxamide acts as a critical donor-acceptor motif, forming essential hydrogen bonds with the kinase hinge region, while the C5 phenyl group occupies an adjacent hydrophobic pocket, conferring high selectivity for IKKβ over other kinases[3].

Mechanism of action: this compound inhibiting the IKKβ/NF-κB signaling pathway.

Structure-Activity Relationship (SAR) & Rational Design

While the core this compound structure provides excellent biochemical potency, early iterations suffered from poor pharmacokinetic (PK) profiles and low oral bioavailability[2]. Optimization efforts have heavily focused on the C3 position of the indole ring.

-

C7 Carboxamide: Non-negotiable for hinge binding. Modifications or substitutions at the amide nitrogen drastically reduce potency.

-

C5 Phenyl: Essential for hydrophobic interactions. Para- or meta-substitutions (e.g., fluorination) on the phenyl ring can improve metabolic stability against cytochrome P450 enzymes without sacrificing affinity[1].

-

C3 Substituent: The primary driver for PK optimization. The introduction of polar, bulky groups—such as cyclic sulfones (e.g., 1,1-dioxidotetrahydro-2H-thiopyran-4-yl)—at the C3 position dramatically enhances aqueous solubility, ligand efficiency (LE), and oral bioavailability[1],[2].

Table 1: Representative SAR and Optimization Metrics for Indole-7-Carboxamide Derivatives

| Compound Class | C3 Substituent | C5 Substituent | IKKβ IC₅₀ (nM) | Ligand Efficiency | Oral Bioavailability (F%) |

| Unsubstituted Core | -H | -H | >10,000 | N/A | N/A |

| Initial Hit | -H | -Phenyl | ~150 | 0.35 | <10% |

| Optimized Lead | Cyclic Sulfone | -Phenyl | <10 | >0.40 | >40% |

| (Note: Data synthesized from foundational SAR studies on IKKβ inhibitors[2],[3].) |

Experimental Validation: Self-Validating Protocols

To ensure scientific integrity, the evaluation of these derivatives must utilize self-validating assay systems. A protocol is only as reliable as its internal controls; therefore, the following methodologies are designed to inherently flag false positives and artifacts.

Protocol 1: In Vitro IKKβ Kinase Inhibition Assay (TR-FRET)

Causality: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is chosen over standard luminescence assays because it utilizes a time delay before signal detection, eliminating autofluorescence interference commonly caused by indole test compounds. Self-Validation Mechanism: The assay incorporates a Z'-factor calculation plate. If Z' < 0.5, the assay is automatically rejected. This ensures the signal window between the fully active enzyme (DMSO control) and fully inhibited enzyme (reference inhibitor control) is statistically robust.

Step-by-Step Methodology:

-

Compound Preparation: Serially dilute the this compound derivatives in 100% DMSO, then transfer to a 384-well assay plate using acoustic dispensing (e.g., Echo 550) to achieve a final DMSO concentration of 1%.

-

Enzyme Addition: Add 2 nM recombinant human IKKβ enzyme suspended in assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35). Incubate for 15 minutes at room temperature to allow compound binding.

-

Reaction Initiation: Add a substrate mixture containing 100 nM biotinylated IκBα peptide and 10 μM ATP.

-

Incubation: Seal the plate and incubate for 60 minutes at 25°C.

-

Detection: Stop the reaction by adding EDTA (to chelate Mg²⁺) alongside a Europium-labeled anti-phospho-IκBα antibody and Streptavidin-APC.

-

Readout & Analysis: Read the plate on a TR-FRET compatible microplate reader. Calculate IC₅₀ values using a 4-parameter logistic non-linear regression model.

Step-by-step workflow for in vitro TR-FRET kinase inhibition assay to determine IC50 values.

Protocol 2: Cellular NF-κB Nuclear Translocation Assay (High-Content Imaging)

Causality: Biochemical affinity does not guarantee cellular efficacy due to potential membrane permeability issues. High-content imaging directly visualizes the functional consequence of IKKβ inhibition—preventing NF-κB from entering the nucleus. Self-Validation Mechanism: The inclusion of a nuclear counterstain (Hoechst 33342) acts as an internal viability control. If the nuclear count in a well drops by >20% relative to the vehicle control, the apparent inhibition of translocation is flagged as potential compound cytotoxicity rather than specific pathway inhibition.

Step-by-Step Methodology:

-

Cell Seeding: Seed HeLa or A549 cells in a 384-well clear-bottom plate at 5,000 cells/well. Incubate overnight at 37°C, 5% CO₂.

-

Compound Treatment: Treat cells with varying concentrations of the indole-7-carboxamide derivative for 1 hour.

-

Stimulation: Stimulate the cells with 10 ng/mL human TNF-α for 30 minutes to induce NF-κB translocation.

-

Fixation & Staining: Fix cells with 4% paraformaldehyde. Permeabilize with 0.1% Triton X-100. Stain with a primary antibody against NF-κB p65, followed by an Alexa Fluor 488-conjugated secondary antibody and Hoechst 33342 nuclear stain.

-

Imaging & Quantification: Image the plate using an automated high-content confocal microscope. Use image analysis software to calculate the ratio of nuclear to cytoplasmic NF-κB fluorescence intensity.

Therapeutic Trajectory & Translational Outlook

The optimization of this compound derivatives has unlocked significant therapeutic potential across multiple disease states:

-

Autoimmune and Inflammatory Diseases: By suppressing the NF-κB-driven cytokine storm, these IKKβ inhibitors hold immense promise for chronic inflammatory conditions such as rheumatoid arthritis (RA), asthma, and chronic obstructive pulmonary disease (COPD)[1].

-

Oncology: Many malignancies hijack the NF-κB pathway to upregulate anti-apoptotic genes, rendering tumors resistant to chemotherapy. Co-administering optimized indole-7-carboxamides with standard chemotherapeutics could resensitize resistant tumor populations by dismantling their survival signaling architecture.

As drug development professionals, our focus must now shift toward extensive in vivo toxicity profiling, ensuring that the systemic inhibition of IKKβ does not compromise basal immune functions—a historical hurdle for this target class that highly selective, optimized derivatives are well-positioned to overcome.

References

- US Patent 8,372,875 B2 - Indole carboxamides as IKK2 inhibitors. Google Patents.

-

Kerns, J. K., et al. "3,5-Disubstituted-indole-7-carboxamides as IKKβ Inhibitors: Optimization of Oral Activity via the C3 Substituent." ACS Medicinal Chemistry Letters 9.12 (2018): 1164-1169. URL: [Link]

-

Miller, D. D., et al. "3,5-Disubstituted-indole-7-carboxamides: the discovery of a novel series of potent, selective inhibitors of IKK-β." Bioorganic & Medicinal Chemistry Letters 21.8 (2011): 2255-2258. URL: [Link]

Sources

- 1. US8372875B2 - Indole carboxamides as IKK2 inhibitors - Google Patents [patents.google.com]

- 2. 3,5-Disubstituted-indole-7-carboxamides as IKKβ Inhibitors: Optimization of Oral Activity via the C3 Substituent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 3,5-Disubstituted-indole-7-carboxamides: the discovery of a novel series of potent, selective inhibitors of IKK-β - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Molecular quarries: A Technical Guide to the Biological Targets of 5-phenyl-1H-indole-7-carboxamide

For Distribution to Researchers, Scientists, and Drug Development Professionals

Abstract

The 5-phenyl-1H-indole-7-carboxamide scaffold represents a significant pharmacophore in modern medicinal chemistry, demonstrating a wide array of potential therapeutic applications. This technical guide synthesizes the current body of scientific evidence to elucidate the primary and putative biological targets of this compound and its close analogs. Through a detailed examination of structure-activity relationships (SAR) within the indole carboxamide class, this document establishes a strong evidentiary basis for the potent inhibition of Poly(ADP-ribose) polymerase (PARP) family enzymes, particularly PARP-1 and Tankyrase (TNKS1/2), as the principal mechanism of action. Furthermore, this guide provides in-depth, field-proven experimental protocols for the validation of these targets, including enzymatic and cellular assays. By explaining the causality behind experimental choices, this document aims to equip researchers with the necessary tools to further investigate this promising class of molecules.

Introduction: The this compound Scaffold

The indole ring system is a privileged structure in drug discovery, forming the core of numerous natural and synthetic bioactive compounds.[1] The addition of a carboxamide group and a phenyl substituent at the 5- and 7-positions, respectively, confers specific physicochemical properties that facilitate interactions with various biological macromolecules.[1] The this compound core, in particular, has emerged as a focal point for the development of novel therapeutics in oncology and beyond, owing to its structural similarities to known inhibitors of key cellular enzymes.[1] This guide will delve into the molecular interactions and biological consequences of engaging these targets.

Primary Biological Targets: The PARP Enzyme Family

The most compelling evidence for the biological activity of the indole carboxamide scaffold points towards the inhibition of the Poly(ADP-ribose) polymerase (PARP) superfamily of enzymes.[2] These enzymes are crucial for various cellular processes, including DNA repair, cell cycle regulation, and transcription.[2]

PARP-1: A Key Player in DNA Damage Repair

PARP-1 is the most abundant and well-characterized member of the PARP family.[3] It plays a critical role in the base excision repair (BER) pathway for single-strand DNA breaks (SSBs).[3] Upon detection of a DNA nick, PARP-1 catalyzes the transfer of ADP-ribose units from NAD+ to itself and other acceptor proteins, forming long, branched poly(ADP-ribose) (PAR) chains.[3] This PARylation event serves as a scaffold to recruit other DNA repair proteins to the site of damage.

Inhibition of PARP-1 in cancer cells with defective homologous recombination (HR) repair pathways, such as those with BRCA1/2 mutations, leads to a synthetic lethality.[3] Unrepaired SSBs accumulate and, during DNA replication, are converted into toxic double-strand breaks (DSBs). In HR-deficient cells, these DSBs cannot be accurately repaired, leading to genomic instability and cell death.[3]

The indole-4-carboxamide and 7-azaindole-1-carboxamide scaffolds have been extensively validated as potent PARP-1 inhibitors.[4][5] The core structure mimics the nicotinamide moiety of the NAD+ substrate, effectively blocking the enzyme's catalytic activity. The 5-phenyl and 7-carboxamide substitutions on the indole ring are predicted to form key interactions within the PARP-1 active site, enhancing binding affinity and inhibitory potency.

Signaling Pathway: PARP-1 in DNA Single-Strand Break Repair

Caption: Tankyrase PARylates Axin, leading to its degradation and subsequent activation of Wnt signaling. This compound is predicted to inhibit this process, thereby suppressing Wnt-driven gene transcription.

Putative Secondary Targets

While the evidence for PARP family inhibition is strong, the broad bioactivity of indole-based compounds suggests other potential targets for this compound.

-

Mitochondrial Complex II (Succinate Dehydrogenase): Some studies on 5-phenyl-1H-indole derivatives have indicated a potential role in inhibiting mitochondrial complex II, a key enzyme in both the electron transport chain and the Krebs cycle. [6]Inhibition of this complex can lead to increased production of reactive oxygen species (ROS) and metabolic stress in cancer cells. [7]* Bromodomain-containing protein 4 (BRD4): A related compound, 5-phenyl-1H-indole-3-acetic acid, has been shown to induce the degradation of BRD4, an epigenetic reader crucial for the transcription of key oncogenes. [8]While the carboxamide position differs, this raises the possibility that the 5-phenyl-1H-indole scaffold could be adapted to target bromodomains.

Experimental Protocols for Target Validation

To rigorously validate the biological targets of this compound, a multi-faceted approach combining biochemical and cellular assays is essential.

Biochemical Enzyme Inhibition Assays

These assays directly measure the ability of the compound to inhibit the enzymatic activity of the purified target protein.

Table 1: Biochemical Assay Summary

| Target | Assay Principle | Detection Method | Key Reagents |

| PARP-1 | Measures the incorporation of biotinylated NAD+ into histone proteins. [9] | Colorimetric or Chemiluminescent (Streptavidin-HRP) | Recombinant PARP-1, Histone-coated plates, Biotinylated NAD+ |

| Tankyrase | Similar to PARP-1 assay, measures auto-PARsylation or PARsylation of a substrate. [10] | Colorimetric or Chemiluminescent | Recombinant TNKS1/2, Biotinylated NAD+ |

Detailed Protocol: PARP-1 Chemiluminescent Assay

-

Plate Preparation: Coat a 96-well white, opaque plate with histone H1 (100 µL of 10 µg/mL solution in PBS) overnight at 4°C. Wash plates three times with PBS containing 0.05% Tween-20 (PBST).

-

Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO. Perform a serial dilution in assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 4 mM MgCl2, 250 µM DTT) to achieve final desired concentrations. Include a DMSO-only control.

-

Enzyme Reaction: Add 25 µL of the compound dilutions to the wells. Add 25 µL of recombinant human PARP-1 (e.g., 1 unit/well) to all wells except the negative control. Incubate for 10 minutes at room temperature.

-

Initiation: Start the reaction by adding 50 µL of PARP cocktail containing biotinylated NAD+ (final concentration 1 µM) and activated DNA. Incubate for 60 minutes at 30°C.

-

Detection: Wash the plate four times with PBST. Add 100 µL of streptavidin-HRP conjugate (diluted in blocking buffer) and incubate for 30 minutes at room temperature. Wash four times with PBST.

-

Readout: Add 100 µL of a chemiluminescent HRP substrate. Immediately read the luminescence on a plate reader.

-

Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control. Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cellular Target Engagement Assays

Confirming that the compound binds to its intended target in a complex cellular environment is a critical step.

Workflow: Cellular Thermal Shift Assay (CETSA)

CETSA is based on the principle that ligand binding stabilizes a target protein against thermal denaturation. [11]

Caption: CETSA workflow to determine target engagement in live cells.

Detailed Protocol: CETSA with Western Blot Detection

-

Cell Culture and Treatment: Culture cells (e.g., a cancer cell line with high PARP-1 expression) to ~80% confluency. Treat cells with this compound (at a concentration ~10x the expected IC50) or DMSO for 1-2 hours.

-

Heating: Resuspend cells in PBS and aliquot into PCR tubes. Heat the tubes to a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes using a thermal cycler.

-

Lysis: Subject the cells to three rapid freeze-thaw cycles using liquid nitrogen and a 37°C water bath.

-

Separation: Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the aggregated proteins.

-

Analysis: Carefully collect the supernatant. Quantify the amount of soluble target protein (e.g., PARP-1 or Tankyrase) in each sample using SDS-PAGE and Western blotting with a specific antibody.

-

Data Analysis: Quantify the band intensities from the Western blot. Plot the normalized intensity of the soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

Cellular Functional Assays

These assays measure the downstream functional consequences of target inhibition in a cellular context.

Table 2: Cellular Functional Assay Summary

| Pathway | Assay Principle | Detection Method | Cell Line Example |

| DNA Damage Repair | Measures the accumulation of DNA double-strand breaks (DSBs) due to PARP inhibition. | Immunofluorescence staining for γH2AX foci. | BRCA-deficient cancer cells (e.g., MDA-MB-436) |

| Wnt/β-catenin Signaling | Utilizes a luciferase reporter gene under the control of a TCF/LEF responsive element. [12] | Luminescence | HEK293T cells co-transfected with TCF/LEF reporter |

Detailed Protocol: TCF/LEF Luciferase Reporter Assay

-

Cell Transfection: Seed HEK293T cells in a 96-well plate. Co-transfect the cells with a TCF/LEF-responsive firefly luciferase reporter plasmid and a constitutively expressed Renilla luciferase plasmid (for normalization) using a suitable transfection reagent.

-

Compound Treatment: After 24 hours, treat the cells with serial dilutions of this compound or a known Tankyrase inhibitor (e.g., XAV939) as a positive control.

-

Pathway Activation: Stimulate the Wnt pathway by adding Wnt3a conditioned medium or LiCl (an inhibitor of GSK3β) to the wells. Incubate for 16-24 hours.

-

Lysis and Readout: Lyse the cells and measure both firefly and Renilla luciferase activity using a dual-luciferase reporter assay system and a luminometer.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Calculate the fold change in reporter activity relative to the stimulated, DMSO-treated control. Determine the IC50 value of the compound for Wnt pathway inhibition.

Conclusion and Future Directions

The collective evidence strongly supports the hypothesis that this compound and its analogs function as potent inhibitors of the PARP enzyme family, with PARP-1 and Tankyrases being the most probable primary targets. This dual inhibitory profile presents a compelling rationale for its development as an anti-cancer agent, particularly for tumors with defects in DNA repair pathways or those driven by aberrant Wnt signaling.

The experimental protocols detailed in this guide provide a robust framework for the definitive validation of these targets and the elucidation of the compound's precise mechanism of action. Future research should focus on obtaining crystal structures of the compound in complex with its targets to guide further structure-based drug design. Additionally, investigating the compound's effects on mitochondrial respiration and BRD4-dependent transcription will provide a more comprehensive understanding of its biological activity profile. Through the rigorous application of these methodologies, the full therapeutic potential of the this compound scaffold can be realized.

References

- EvitaChem. (n.d.). This compound.

- Bao, R., Christova, T., Song, S., Angers, S., Yan, X., & Attisano, L. (2012). Inhibition of Tankyrases Induces Axin Stabilization and Blocks Wnt Signalling in Breast Cancer Cells. PLOS ONE, 7(11), e48670.

- BPS Bioscience. (n.d.). TCF/LEF Reporter – HEK293 Cell Line (Wnt Signaling Pathway).

- BPS Bioscience. (n.d.). TNKS1 (PARP5A) Chemiluminescent Assay Kit.

- Martinez Molina, D., & Nordlund, P. (2016). The cellular thermal shift assay: A novel method for drug discovery. Drug Discovery Today: Technologies, 20, 1-7.

- Nath, A., et al. (2021).

- R&D Systems. (n.d.). PARP Universal Colorimetric Assay Kit.

- Mazzini, S., et al. (2021). G-quadruplex binding properties of a potent PARP-1 inhibitor derived from 7-azaindole-1-carboxamide. Scientific Reports, 11(1), 3869.

- Waaler, J., et al. (2012). Tankyrase inhibitors attenuate WNT/β-catenin signaling and inhibit growth of hepatocellular carcinoma cells. Oncotarget, 3(9), 955-965.

- Dalla Valle, S., et al. (2014). 7-Azaindole-1-carboxamides as a new class of PARP-1 inhibitors. Bioorganic & Medicinal Chemistry, 22(5), 1579-1587.

- Zengerle, M., Chan, K. H., & Ciulli, A. (2015). Selective small molecule induced degradation of the BET bromodomain protein BRD4. ACS Chemical Biology, 10(8), 1770-1777.

- Roh, E. J., et al. (2020). Inhibition of Mitochondrial Complex II by the Anticancer Agent Lonidamine. Journal of Biological Chemistry, 295(11), 3465-3476.

- Pelago Bioscience. (n.d.). What Is CETSA? Cellular Thermal Shift Assay Explained.

- BPS Bioscience. (n.d.). TNKS2 (PARP5B) Colorimetric Assay Kit.

- Li, Y., et al. (2020). Discovery of Novel Inhibitor for WNT/β-Catenin Pathway by Tankyrase 1/2 Structure-Based Virtual Screening. Molecules, 25(7), 1709.

- Zhang, M., et al. (2016). Tankyrase Inhibitors Stimulate the Ability of Tankyrases to Bind Axin and Drive Assembly of β-Catenin Degrad. PLOS ONE, 11(3), e0150122.

- Feng, J., et al. (2015). Design, Synthesis, and Biological Evaluation of Novel PARP-1 Inhibitors Based on a 1H-Thieno[3,4-d] Imidazole-4-Carboxamide Scaffold. Molecules, 20(10), 18635-18656.

- Sharma, A., et al. (2016). EXPLORING THE STRUCTURAL INSIGHTS OF INDOLE-7-CARBOXAMIDES AS ANTI-HIV AGENTS. Farmacia, 64(4), 543-551.

- Benchchem. (n.d.). Application Notes and Protocols for High-Throughput Screening with Tankyrase-IN-5.

- Hentze, N., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Current Protocols in Chemical Biology, 8(3), 191-210.

- Jelinek, M., et al. (2018). Synthesis, Anthelmintic Activity, and Mechanism of Action of 5-Aryl-1 H-indoles. Journal of Agricultural and Food Chemistry, 66(45), 11929-11939.

- Albores, R., et al. (1993). Is complex II involved in the inhibition of mitochondrial respiration by N-methyl-4-phenylpyridinium cation (MMP+) and N-methyl-beta-carbolines? Biochemical Pharmacology, 45(9), 1865-1873.

- Plexium. (n.d.). Discovery of novel small molecules that recruit DCAF11 for selective degradation of BRD4.

- ATCC. (n.d.). PARP Activity Assay Kit.

- Bao, R., Christova, T., Song, S., Angers, S., Yan, X., & Attisano, L. (2012). Inhibition of Tankyrases Induces Axin Stabilization and Blocks Wnt Signalling in Breast Cancer Cells. PLOS ONE, 7(11), e48670.

- Xie, Z., et al. (2016). Design, synthesis and bioevaluation of 1H-indole-4-carboxamide derivatives as potent poly(ADP-ribose) polymerase-1 inhibitors. RSC Advances, 6(85), 82006-82019.

- Carter-Cooper, B., et al. (2021). Structurally distinct PARP7 inhibitors provide new insights into the function of PARP7 in regulating nucleic acid-sensing and IFN-β signaling. eLife, 10, e69033.

- Sigma-Aldrich. (n.d.). PARP1 Enzyme Activity Assay (Fluorometric).

- Mazzini, S., et al. (2021). Investigation of the Complexes Formed between PARP1 Inhibitors and PARP1 G-Quadruplex at the Gene Promoter Region. International Journal of Molecular Sciences, 22(16), 8820.

- Järvå, M., et al. (2024). Inhibition rates of compounds 5a-k against PARP1 and BRD4. European Journal of Medicinal Chemistry, 269, 116260.

- Trevigen. (n.d.). PARP Universal Colorimetric Assay Kit.

- Scapin, G., et al. (2009). The complex II inhibitor atpenin A5 protects against cardiac ischemia-reperfusion injury via activation of mitochondrial KATP channels. Journal of Molecular and Cellular Cardiology, 46(5), 701-708.

- Rocha, C. R. R., et al. (2018). Succinate dehydrogenase (mitochondrial complex II) is a source of reactive oxygen species in plants and regulates development and responses to stresses. Journal of Experimental Botany, 69(14), 3465-3481.

- Komiya, Y., & Habas, R. (2008). THE WNT SIGNALING PATHWAY: AGING GRACEFULLY AS A PROTECTIONIST? Aging, 1(2), 238-250.

- Arner, E. S. J., et al. (2024). Intrinsic signaling pathways modulate targeted protein degradation.

- D'Amours, D., et al. (2021). Preclinical Characterization of AZD5305, A Next-Generation, Highly Selective PARP1 Inhibitor and Trapper. Clinical Cancer Research, 27(22), 6246-6259.

Sources

- 1. researchgate.net [researchgate.net]

- 2. air.unimi.it [air.unimi.it]

- 3. Design, Synthesis, and Biological Evaluation of Novel PARP-1 Inhibitors Based on a 1H-Thieno[3,4-d] Imidazole-4-Carboxamide Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 7-Azaindole-1-carboxamides as a new class of PARP-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Design, synthesis and bioevaluation of 1H-indole-4-carboxamide derivatives as potent poly(ADP-ribose) polymerase-1 inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 6. Cellular thermal shift and clickable chemical probe assays for the determination of drug-target engagement in live cells - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. Inhibition of Mitochondrial Complex II by the Anticancer Agent Lonidamine - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Targeted degradation of BRD4 by PROTACs: advances in cancer therapy - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 9. resources.rndsystems.com [resources.rndsystems.com]

- 10. bpsbioscience.com [bpsbioscience.com]

- 11. pelagobio.com [pelagobio.com]

- 12. bpsbioscience.com [bpsbioscience.com]

Molecular Architecture and Analytical Validation of 5-phenyl-1H-indole-7-carboxamide: A Technical Whitepaper

Executive Summary

5-phenyl-1H-indole-7-carboxamide is a highly specialized heterocyclic scaffold that has garnered significant attention in medicinal chemistry, particularly in the development of targeted kinase inhibitors[1]. Characterized by its precise molecular formula (

Section 1: Physicochemical Profiling and Structural Rationale

The structural integrity of this compound relies on three distinct pharmacophoric elements: the rigid indole core, the lipophilic 5-phenyl substitution, and the polar 7-carboxamide group.

Quantitative Physicochemical Properties

| Parameter | Value |

| Chemical Name | This compound |

| Molecular Formula | |

| Average Molecular Weight | 236.27 g/mol |

| Monoisotopic Exact Mass | 236.0949 Da |

| Hydrogen Bond Donors | 3 (Indole NH, Carboxamide |

| Hydrogen Bond Acceptors | 1 (Carbonyl Oxygen) |

| CAS Registry Number | 860625-06-5 |

Causality in Drug Design

The molecular weight of 236.27 g/mol is a deliberate advantage in early-stage drug discovery. By maintaining a low molecular weight, this scaffold provides exceptional Ligand Efficiency (LE). It leaves over 260 Da of "molecular budget" before hitting the 500 Da limit of Lipinski’s Rule of Five. This allows medicinal chemists to append massive solubilizing groups (e.g., piperidines or sulfonyls) without compromising oral bioavailability[2]. Furthermore, the carboxamide group is specifically positioned at C7 to act as a bidentate hydrogen bond donor/acceptor, a critical interaction for anchoring the molecule into the ATP-binding hinge region of target kinases[2].

Section 2: Synthetic Assembly and Pharmacophore Mapping

The synthesis of the

Synthetic workflow and analytical validation of this compound.

Pharmacophore mapping of the C15H12N2O scaffold within a kinase hinge region.

Section 3: Analytical Validation Protocols

To definitively confirm the molecular formula (

Protocol A: High-Resolution Mass Spectrometry (LC-HRMS)

Objective: Confirm the monoisotopic exact mass of 236.0949 Da.

Causality & Logic: Electrospray Ionization (ESI) in positive mode is selected because the carboxamide nitrogen readily accepts a proton, yielding a highly stable

Step-by-Step Methodology:

-

System Calibration (Control): Calibrate the Q-TOF mass spectrometer using an industry-standard tuning mix. Validation: Ensures mass accuracy is strictly < 5 ppm before any sample injection.

-

Sample Preparation: Dissolve 1.0 mg of the analyte in 1 mL of LC-MS grade Methanol. Dilute to 1 µg/mL using a solvent matrix of 0.1% Formic Acid in 50:50 Water/Acetonitrile. Causality: Formic acid acts as an abundant proton source to drive the formation of the

ion. -

Blank Injection (Control): Inject 2 µL of the solvent matrix to establish a baseline and rule out system carryover or background contamination.

-

Acquisition: Inject 2 µL of the sample onto a C18 column (50 x 2.1 mm, 1.8 µm). Apply a linear gradient from 5% to 95% Acetonitrile over 3 minutes.

-

Data Analysis: Extract the ion chromatogram for m/z 237.1022 (Theoretical

). A mass error of < 2 ppm definitively confirms the

Protocol B: Nuclear Magnetic Resonance (1H-NMR) Spectroscopy

Objective: Validate the structural arrangement of the 12 protons defined in the formula.

Causality & Logic: Deuterated dimethyl sulfoxide (DMSO-d6) is strictly chosen over CDCl3. The highly polar carboxamide (

Step-by-Step Methodology:

-

Sample Preparation: Dissolve 5.0 mg of the compound in 0.6 mL of anhydrous DMSO-d6 containing 0.03% v/v Tetramethylsilane (TMS).

-

Shimming & Tuning (Control): Lock the spectrometer to the deuterium signal of DMSO and shim the magnetic field until the TMS signal (0.0 ppm) has a line width at half-height of < 1 Hz. Validation: Guarantees high resolution for splitting pattern analysis and accurate integration.

-

Acquisition: Acquire the 1H-NMR spectrum at 400 MHz using a standard 30-degree pulse program with 16 scans and a 2-second relaxation delay.

-

Data Interpretation: Confirm the presence of exactly 12 protons:

-

1H broad singlet > 11.0 ppm (Indole NH).

-

2H broad singlets between 7.5–8.2 ppm (Carboxamide

). -

9H complex multiplets between 6.5–7.8 ppm (Phenyl and Indole aromatic protons).

-

References

- Buy this compound (EVT-8926096)

- US8372875B2 - Indole carboxamides as IKK2 inhibitors Source: Google Patents URL

Sources

Rational Design and Structure-Activity Relationship (SAR) of 5-Phenyl Indole Carboxamides: A Privileged Scaffold in Kinase and GPCR Modulation

Target Audience: Medicinal Chemists, Pharmacologists, and Drug Development Professionals Document Type: In-Depth Technical Guide

Executive Summary

The indole nucleus is a ubiquitous pharmacophore in medicinal chemistry, frequently deployed as an ATP-mimetic in kinase inhibitors or as a rigid, hydrophobic core in G-protein-coupled receptor (GPCR) modulators. Within this chemical space, 5-phenyl indole carboxamides —specifically 5-phenyl-1H-indole-3-carboxamides and their derivatives—have emerged as a highly versatile and privileged scaffold.

By systematically modulating the substituents at the 3-carboxamide position and the N1-indole position, researchers can drastically shift the pharmacological profile of these molecules. This technical guide explores the Structure-Activity Relationship (SAR) of this scaffold across three distinct therapeutic targets: the mTOR/PI3K kinase pathway (oncology)[1], Cannabinoid Receptor 2 (CB2) (pain/inflammation)[2], and BACE1 (Alzheimer's disease)[3].

Structural Deconstruction & SAR Analysis

The 5-phenyl indole carboxamide scaffold consists of three critical zones, each serving a distinct thermodynamic and steric function during target binding:

-

The Indole Core (Hinge Binder / Rigid Framework): In kinase targets like mTOR, the N1-H and the pi-electron system of the indole ring participate in essential hydrogen bonding and

stacking with the hinge region of the ATP-binding pocket. -

The 5-Phenyl Moiety (Hydrophobic Anchor): The introduction of a phenyl ring at the 5-position forces the molecule to project into deep, lipophilic sub-pockets (such as the S2' sub-pocket in BACE1 or the hydrophobic cleft of mTOR). Unsubstituted or lightly substituted (e.g., 4-fluoro) phenyl rings are generally preferred to avoid steric clashes[3].

-

The 3-Carboxamide Tail (Solvent Channel / Receptor Specificity): This is the primary vector for SAR optimization. The nature of the amide substituent dictates the target selectivity.

Shifting Target Selectivity via the 3-Carboxamide Vector

The versatility of the 5-phenyl indole carboxamide scaffold is best illustrated by how modifications to the carboxamide nitrogen (

-

mTOR/PI3K Inhibition: When

is a functionalized benzyl or phenethyl group, the molecule acts as a potent dual mTOR/PI3K inhibitor. The amide acts as an H-bond donor/acceptor, while the aromatic tail extends into the solvent-exposed region. Compounds like HA-2l (N-benzyl) and HA-2g (N-phenethyl) demonstrate sub-100 nM -

CB2 Receptor Modulation: Shifting

to a bulky, highly lipophilic aliphatic group (e.g., adamantan-1-yl) and alkylating the -

BACE1 Inhibition: Utilizing a highly polar acylguanidine warhead at the 3-position allows the molecule to interact with the catalytic aspartate dyads of the BACE1 enzyme, yielding micromolar inhibitors[3].

Quantitative SAR Summary

The following table synthesizes the quantitative data across different optimization campaigns, highlighting the causal relationship between structural modifications and target affinity.

| Compound ID |

Mechanistic Pathway: mTOR Inhibition

To understand the efficacy of compounds like HA-2l, we must map their intervention point within the cellular signaling cascade. The 5-phenyl indole carboxamides act as ATP-competitive inhibitors, effectively shutting down both mTORC1 and mTORC2 complexes, which prevents the downstream phosphorylation events required for cancer cell survival and proliferation[4].

Fig 1: Dual inhibition of mTORC1/2 complexes by 5-phenyl indole carboxamides.

Synthetic Methodology & Protocols

The synthesis of 5-phenyl-1H-indole-3-carboxamides requires a carefully orchestrated sequence to avoid protecting-group manipulation. The most robust, field-proven route involves formylation, Suzuki cross-coupling, oxidation, and final amidation[3].

Synthetic Workflow Logic

Fig 2: Step-by-step synthetic workflow for 5-phenyl-1H-indole-3-carboxamides.

Step-by-Step Self-Validating Protocol

Rationale & Causality: Formylation of 5-bromoindole must precede the Suzuki coupling. If one were to start with 5-bromoindole-3-carboxylic acid, the free carboxylic acid could coordinate with the palladium catalyst during the Suzuki step, drastically reducing turnover rates and promoting protodeboronation. By keeping the C3 position as an aldehyde during the cross-coupling, we maintain high catalytic efficiency.

Step 1: Vilsmeier-Haack Formylation

-

Cool anhydrous DMF (5.0 eq) to 0 °C under an inert argon atmosphere.

-

Add Phosphorus oxychloride (

, 1.2 eq) dropwise. Causality: This generates the highly electrophilic Vilsmeier reagent (chloromethyleneiminium ion) in situ. -

Add a solution of 5-bromoindole (1.0 eq) in DMF dropwise. Stir at room temperature for 2 hours.

-

In-Process Control (IPC): Quench a 50

L aliquot in saturated -

Pour the bulk reaction into ice-water, neutralize with 2M NaOH, and filter the precipitated 5-bromo-1H-indole-3-carbaldehyde.

Step 2: Suzuki Cross-Coupling

-

Suspend 5-bromo-1H-indole-3-carbaldehyde (1.0 eq) and phenylboronic acid (1.2 eq) in a degassed mixture of Toluene/MeOH/Water (2:1:1).

-

Add

(3.0 eq). Causality: The base is strictly required to coordinate with the boronic acid, forming a nucleophilic boronate complex that facilitates the transmetalation step with the Pd(II) intermediate. -

Add

(0.05 eq) and heat to 100 °C for 12 hours. -

IPC: LC-MS must confirm the disappearance of the bromine isotope pattern (M, M+2) and the appearance of the desired mass [M+H]+ for 5-phenyl-1H-indole-3-carbaldehyde.

Step 3: Pinnick Oxidation

-

Dissolve the aldehyde (1.0 eq) in THF/t-BuOH (1:1). Add 2-methyl-2-butene (10.0 eq) as a hypochlorite scavenger.

-

Add an aqueous solution of

(2.0 eq) and -

Stir at room temperature for 4 hours. Extract with EtOAc and wash with brine to yield 5-phenyl-1H-indole-3-carboxylic acid.

Step 4: Amide Coupling (e.g., Synthesis of HA-2l)

-

Dissolve 5-phenyl-1H-indole-3-carboxylic acid (1.0 eq) in anhydrous DMF.

-

Add EDCI (1.5 eq) and HOBt (1.5 eq). Causality: HOBt is added to suppress the formation of the unreactive N-acylurea byproduct by forming a highly reactive, yet stable, active ester intermediate.

-

Add benzylamine (1.2 eq) and DIPEA (2.0 eq). Stir at room temperature for 16 hours.

-

Validation: Purify via preparative HPLC. Final purity must be >95% by analytical HPLC (UV 254 nm).

NMR (DMSO-

Conclusion

The 5-phenyl indole carboxamide scaffold is a masterclass in rational drug design. By leveraging the rigid indole core to anchor the molecule, utilizing the 5-phenyl group to probe deep hydrophobic pockets, and tuning the 3-carboxamide vector to dictate target specificity, medicinal chemists can pivot this single chemotype across vastly different therapeutic landscapes—from nanomolar mTOR inhibitors for oncology to highly selective CB2 inverse agonists for inflammatory pain.

References

-

Discovery of indole- and quinolone-based inhibitors of the mTOR/Akt/Pi3K pathway for the potential treatment of autism and certain types of cancer Source: PubMed Central (PMC) / National Institutes of Health URL:[Link]

-

N-(adamantan-1-yl)-1-allyl-5-phenyl-1H-indole-3-carboxamide | 1378020-76-8 Source: Molaid / Chemical Database URL:[Link]

-

Development, biological evaluation, and molecular modelling of novel isocytosine and guanidine derivatives as BACE1 inhibitors using a fragment growing strategy Source: PubMed Central (PMC) / National Institutes of Health URL:[Link]

-

1H NMR and 13C NMR Spectral Data for Indole-3-Carboxamides (HA-Series) Source: Royal Society of Chemistry (RSC) URL:[Link]

Sources

- 1. Discovery of indole- and quinolone-based inhibitors of the mTOR/Akt/Pi3K pathway for the potential treatment of autism and certain types of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. N-(adamantan-1-yl)-1-allyl-5-phenyl-1H-indole-3-carboxamide - CAS号 1378020-76-8 - 摩熵化学 [molaid.com]

- 3. Development, biological evaluation, and molecular modelling of novel isocytosine and guanidine derivatives as BACE1 inhibitors using a fragment growing strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery of indole- and quinolone-based inhibitors of the mTOR/Akt/Pi3K pathway for the potential treatment of autism and certain types of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. rsc.org [rsc.org]

Pharmacological Targeting of IKKβ: A Technical Guide to 5-Phenyl-1H-Indole-7-Carboxamide Bioactivity

Executive Summary

The indole scaffold is a historically privileged structure in medicinal chemistry, serving as the foundational architecture for numerous bioactive compounds[1]. However, specific functionalization at the C5 and C7 positions has unlocked a highly targeted therapeutic application. The 5-phenyl-1H-indole-7-carboxamide class has emerged as a structurally distinct, highly potent, and ATP-competitive inhibitor of IκB kinase β (IKKβ, also known as IKK2) [2][3].

As a Senior Application Scientist, I have observed that the transition from a biochemical hit to an orally bioavailable clinical candidate often fails due to poor ligand efficiency or off-target kinase toxicity. This whitepaper dissects the mechanistic rationale, Structure-Activity Relationship (SAR) optimization, and the self-validating experimental workflows required to evaluate this compound derivatives. This guide serves as a blueprint for drug development professionals targeting the NF-κB pathway for chronic inflammatory diseases such as rheumatoid arthritis (RA) and chronic obstructive pulmonary disease (COPD)[2].

Mechanistic Grounding: The IKK2/NF-κB Axis

To understand the bioactivity of these compounds, we must first establish the causality of the target pathway. In resting cells, the transcription factor NF-κB (typically a p50/p65 heterodimer) is sequestered in the cytoplasm by inhibitory IκB proteins (primarily IκBα)[4][5].

Upon stimulation by pro-inflammatory cytokines (e.g., TNF-α, IL-1) or pathogen-associated molecular patterns (e.g., LPS), the upstream receptor complex activates the IKK complex, a trimer consisting of two catalytic subunits (IKKα, IKKβ) and a regulatory subunit (NEMO/IKKγ)[5].

Why target IKKβ specifically? While IKKα and IKKβ share 70% structural homology, IKKβ exhibits a 20- to 50-fold higher kinase activity toward IκBα[6]. IKKβ phosphorylates IκBα at specific serine residues (Ser32 and Ser36), flagging the inhibitor for ubiquitination and proteasomal degradation[3]. This liberates NF-κB, allowing it to translocate to the nucleus and drive the transcription of inflammatory mediators. 5-phenyl-1H-indole-7-carboxamides exert their bioactivity by directly blocking the ATP-binding pocket of IKKβ, halting this cascade at its central node[3].

Fig 1: Canonical NF-κB signaling pathway and IKK2 inhibition by 5-phenyl-1H-indole-7-carboxamides.

Structure-Activity Relationship (SAR) & Rational Design

The synthesis and optimization of the this compound scaffold demonstrate a masterclass in balancing ligand efficiency (LE) with pharmacokinetic viability[3][7].

-

C7 Primary Carboxamide (The Anchor): The carboxamide group is non-negotiable. It acts as the primary pharmacophore, forming a critical bidentate hydrogen bond donor/acceptor pair with the backbone amides of the IKKβ kinase hinge region[7].

-

C5 Phenyl Substitution (The Selectivity Driver): The C5 aryl group projects into a deep, lipophilic pocket adjacent to the ATP-binding site. This specific spatial occupation drives the exceptional selectivity of these compounds. In kinome counter-screens, optimized derivatives showed off-target pIC50 values of < 5.5 across a panel of over 45 kinases[3].

-

C3 Optimization (The Pharmacokinetic Modulator): Early iterations utilizing simple ketones at the C3 position suffered from poor metabolic stability. Transitioning to bulky, polar saturated heterocycles—such as piperidine sulfonamides or 1,1-dioxidotetrahydro-2H-thiopyran-4-yl rings—dramatically improved PAMPA (Parallel Artificial Membrane Permeability Assay) permeability and in vivo exposure[2][3].

Quantitative SAR Data Summary

| Compound Core | C3 Substituent | C5 Substituent | Target | Bioactivity Profile | Key Optimization / Property |

| 1H-indole-7-carboxamide | Ketone / Methyl sulfone | Phenyl | IKKβ | Moderate Potency | Acceptable LE, but poor metabolic stability[3]. |

| 1H-indole-7-carboxamide | Piperidine sulfonamide | Phenyl | IKKβ | High Potency | Improved aqueous solubility, but limited oral permeability[3]. |

| 1H-indole-7-carboxamide | 1,1-dioxidotetrahydro-2H-thiopyran-4-yl | Phenyl | IKKβ | Highly Potent (nM range) | Robust in vivo exposure; standard clinical candidate profile[2][3]. |

| 1H-indole-7-carboxamide | 1,1-dioxidotetrahydro-2H-thiopyran-4-yl | 4-Fluorophenyl | IKKβ | Highly Potent (nM range) | Halogenation prevents rapid cytochrome P450-mediated oxidation[2]. |

Experimental Workflows: Self-Validating Protocols

To rigorously evaluate the bioactivity of these inhibitors, biochemical potency must be orthogonally validated by cellular target engagement. The following protocols are designed as self-validating systems, ensuring data integrity through built-in quality controls.

Protocol 1: TR-FRET IKKβ Biochemical Kinase Assay

Causality: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is selected over standard radiometric assays to eliminate radioactive waste and mitigate false positives caused by compound auto-fluorescence—a common issue with highly conjugated indole derivatives.

Step-by-Step Methodology:

-

Reagent Preparation: Prepare assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 1 mM DTT).

-

Compound Titration: Perform a 3-fold serial dilution of the this compound derivative in 100% DMSO. Transfer to a 384-well low-volume plate (final DMSO concentration must not exceed 1% to prevent enzyme denaturation).

-

Enzyme-Substrate Addition: Add recombinant human IKKβ enzyme and a biotinylated IκBα peptide substrate.

-

Reaction Initiation: Initiate the kinase reaction by adding ATP at a concentration equal to its apparent

for IKKβ (ensuring the assay is sensitive to ATP-competitive inhibitors). Incubate for 60 minutes at room temperature. -

Detection Phase: Stop the reaction by adding EDTA. Add the TR-FRET detection mixture: Europium-labeled anti-phospho-IκBα antibody (donor) and Streptavidin-Allophycocyanin (APC, acceptor).

-

Self-Validation Checkpoint: Calculate the Z'-factor using DMSO (negative control) and a known pan-kinase inhibitor like Staurosporine (positive control). A Z'-factor > 0.6 validates the assay run.

-

Readout: Measure time-resolved fluorescence at 615 nm and 665 nm. Calculate IC50 values using a 4-parameter logistic fit.

Fig 2: Step-by-step TR-FRET biochemical assay workflow for validating IKK2 kinase inhibition.

Protocol 2: High-Content Cellular Imaging of NF-κB Translocation

Causality: Biochemical inhibition does not guarantee cellular efficacy due to potential cell permeability issues or efflux pump liabilities. This assay visually quantifies the functional consequence of IKKβ inhibition in a living system.

Step-by-Step Methodology:

-

Cell Culture: Seed HeLa or A549 cells in a 96-well optical-bottom plate. Incubate overnight.

-

Compound Pre-treatment: Treat cells with the indole-7-carboxamide derivative for 1 hour.

-

Stimulation: Stimulate cells with 10 ng/mL recombinant human TNF-α for 30 minutes to trigger the canonical NF-κB pathway.

-

Fixation & Staining: Fix cells with 4% paraformaldehyde. Permeabilize with 0.1% Triton X-100. Stain with a primary antibody against NF-κB p65, followed by an Alexa Fluor 488-conjugated secondary antibody. Counterstain nuclei with Hoechst 33342.

-

Self-Validation Checkpoint: Include a "No TNF-α" control well to establish the baseline cytoplasmic retention of p65.

-

Imaging & Analysis: Use a High-Content Screening (HCS) platform to capture images. Algorithmically calculate the ratio of nuclear to cytoplasmic fluorescence intensity. A potent IKKβ inhibitor will trap p65 in the cytoplasm, yielding a ratio approaching 1.0.

Conclusion & Translational Perspectives

The this compound structural class represents a triumph of rational drug design, successfully navigating the narrow therapeutic window of kinase inhibition. By utilizing the C7 carboxamide to anchor the molecule in the ATP pocket and tuning the C3/C5 positions for pharmacokinetic stability, researchers have generated highly specific tools for modulating the NF-κB pathway[2][3]. Moving forward, the primary clinical challenge for IKKβ inhibitors lies in managing the potential for compensatory cytokine upregulation (e.g., IL-1β) during chronic administration[3]. Consequently, optimizing the dosing regimen and half-life of these indole derivatives will be just as critical as maximizing their biochemical potency.

References

Sources

- 1. jpsr.pharmainfo.in [jpsr.pharmainfo.in]

- 2. US8372875B2 - Indole carboxamides as IKK2 inhibitors - Google Patents [patents.google.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. taylorandfrancis.com [taylorandfrancis.com]

- 5. The IκB kinase complex: master regulator of NF-κB signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 6. IκB kinase β (IKKβ): Structure, transduction mechanism, biological function, and discovery of its inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. evitachem.com [evitachem.com]

Pharmacokinetic Profile Predictions for 5-Phenyl-1H-indole-7-carboxamide: A Technical Guide

Executive Summary

The compound 5-phenyl-1H-indole-7-carboxamide represents a privileged scaffold in medicinal chemistry, particularly within the kinase inhibitor space (e.g., IKK

Critical Insight: The 7-carboxamide group is often critical for forming hydrogen bond interactions with the hinge region of kinase domains, while the 5-phenyl group occupies the hydrophobic pocket. However, this lipophilic appendage introduces specific metabolic liabilities that drive the PK profile, specifically regarding clearance (

Physicochemical Profiling (In Silico)

Before assessing biological fate, we must establish the fundamental molecular properties that dictate transport and solubility.

Structural Analysis & Descriptors

The molecule (

| Property | Predicted Value | Interpretation | Impact on PK |

| LogP (Consensus) | 2.8 – 3.2 | Moderate Lipophilicity | Good passive permeability; risk of high PPB. |

| TPSA | ~59 Ų | < 140 Ų | High probability of good oral absorption. |

| H-Bond Donors | 2 (Indole NH, Amide | Low count | Favorable for membrane permeation. |

| H-Bond Acceptors | 1 (Amide C=O) | Low count | Favorable for membrane permeation. |

| Solubility (LogS) | -4.5 to -5.0 | Poorly Soluble | Rate-limiting step for absorption; requires formulation optimization. |

The "Brick Dust" Warning

The combination of the planar indole ring and the phenyl group facilitates

-

Directive: Early formulation screens must utilize biorelevant media (FaSSIF/FeSSIF) rather than simple aqueous buffers to accurately predict in vivo dissolution.

ADME Predictions: The Core Profile

This section details the predicted Absorption, Distribution, Metabolism, and Excretion (ADME) behaviors, grounded in Structure-Property Relationships (SPR).

Absorption (Permeability & Transporters)

-

Passive Diffusion: With a LogP ~3.0 and TPSA < 60, the compound is predicted to have high jejunal permeability . It falls well within the "Golden Triangle" of oral bioavailability.

-

Efflux Liability: The 7-carboxamide is a potential substrate for P-glycoprotein (P-gp), though the low molecular weight (< 400 Da) reduces this risk compared to larger kinase inhibitors.

-

Prediction: High fraction absorbed (

), but bioavailability (

-

Distribution

-

Plasma Protein Binding (PPB): The 5-phenyl group significantly increases lipophilicity. We predict high PPB (>90-95%) , primarily to albumin. This limits the free fraction (

) available for target engagement. -

Blood-Brain Barrier (BBB): While the physicochemical properties (LogP, MW) suggest BBB penetration, the amide group often limits CNS exposure due to efflux transporters (BCRP).

-

Prediction: Brain:Plasma ratio < 0.5 unless efflux is inhibited.

-

Metabolism (The Critical Determinant)

Metabolism is the primary clearance mechanism for this scaffold.

-

Phase I (Oxidation): The 5-phenyl ring is the metabolic "soft spot." It is highly susceptible to para-hydroxylation by CYP450 isoforms (likely CYP3A4 and CYP2C9).

-

Phase I (Hydrolysis): The 7-carboxamide is generally stable but can undergo slow hydrolysis to the carboxylic acid by amidases in the liver or plasma.

-

Phase II (Conjugation): Any hydroxylated metabolites will rapidly undergo glucuronidation.

Excretion

-

Route: Predominantly biliary/fecal excretion of metabolites. Renal clearance of the parent compound will be negligible (<5%) due to high passive reabsorption in the kidney tubules (high LogP).

Visualization: Metabolic Pathways & Experimental Workflow

The following diagrams illustrate the predicted metabolic fate and the validation pipeline required to confirm these predictions.

Diagram 1: Predicted Metabolic Pathways (Soft Spots)

Caption: Predicted metabolic tree identifying the 5-phenyl ring oxidation as the primary clearance vector.

Diagram 2: Integrated PK Validation Workflow

Caption: Decision-tree workflow for validating PK properties, prioritizing metabolic stability testing.

Experimental Protocols for Validation

To transition from prediction to data, the following protocols are mandatory. These are designed to be self-validating with internal controls.

Protocol A: Kinetic Solubility (High-Throughput)

Objective: Determine if solubility limits absorption.

-

Preparation: Dissolve 10 mM DMSO stock of this compound.

-

Dilution: Spike into PBS (pH 7.4) to reach final concentrations of 1, 10, 50, and 100 µM (final DMSO < 1%).

-

Incubation: Shake for 2 hours at room temperature.

-

Filtration: Filter using a 0.45 µm PVDF filter plate to remove precipitates.

-

Quantification: Analyze filtrate via LC-MS/MS against a standard curve.

-

Control: Use Verapamil (high solubility) and Indomethacin (low solubility) as benchmarks.

Protocol B: Microsomal Stability (Metabolic Clearance)

Objective: Calculate Intrinsic Clearance (

-

System: Pooled Human Liver Microsomes (HLM) at 0.5 mg protein/mL.

-

Reaction: Pre-incubate compound (1 µM) with microsomes for 5 min at 37°C.

-

Initiation: Add NADPH-regenerating system.

-

Sampling: Quench aliquots at 0, 5, 15, 30, and 45 min with ice-cold acetonitrile containing internal standard (e.g., Warfarin).

-

Calculation: Plot ln(% remaining) vs. time. The slope

determines -

Acceptance Criteria: If

, the compound is "High Clearance" and requires structural modification (e.g., adding a fluoro group to the phenyl ring to block oxidation).

Toxicity & Safety Assessment (Early Stage)

hERG Inhibition (Cardiotoxicity)

Indole-carboxamides can interact with the hERG potassium channel, leading to QT prolongation.

-

Risk Factor: The lipophilic 5-phenyl group combined with a basic nitrogen (if the amide acts as a donor/acceptor pair in a specific pocket) can facilitate

-stacking in the hERG pore. -

Action: Prioritize an automated patch-clamp assay (e.g., QPatch) early in the cascade.

Mutagenicity (Ames)

Indoles are generally safe, but specific metabolic activation (epoxidation of the indole double bond) can be mutagenic.

-

Prediction: Likely Ames Negative , but in silico alerts (e.g., DEREK) should be checked for the specific 5-phenyl arrangement.

Conclusion

This compound is a chemically attractive scaffold with a predicted PK profile characterized by high permeability but potentially high metabolic clearance . The 5-phenyl ring acts as a double-edged sword: it drives potency via hydrophobic interactions but serves as the primary site for CYP-mediated elimination.

Strategic Recommendation:

Researchers should focus immediate experimental efforts on microsomal stability (HLM) . If

References

-

Vertex Pharmaceuticals. (2011). 3,5-Disubstituted-indole-7-carboxamides: the discovery of a novel series of potent, selective inhibitors of IKK-β. Bioorganic & Medicinal Chemistry Letters.

-

Swiss Institute of Bioinformatics. (2023). SwissADME: A free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules.

-

Lipinski, C. A. (2004). Lead- and drug-like compounds: the rule-of-five revolution. Drug Discovery Today.

-

Di, L., & Kerns, E. H. (2016). Drug-Like Properties: Concepts, Structure Design and Methods from ADME to Toxicity Optimization. Elsevier Science.

-

Journal of Medicinal Chemistry. (2025). Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. (Demonstrates PK optimization of indole-carboxamide scaffolds).

The Role of 5-Phenyl-1H-Indole-7-Carboxamide Derivatives in IKKβ Kinase Inhibition: Mechanism, SAR, and Experimental Validation

Executive Summary

The dysregulation of the nuclear factor kappa B (NF-κB) signaling pathway is a primary driver in the pathogenesis of chronic inflammatory diseases, autoimmune disorders, and various malignancies. At the apex of this signaling cascade lies the IκB kinase (IKK) complex, with the IKKβ (IKK2) subunit serving as the critical catalytic engine. Over the past decade, 5-phenyl-1H-indole-7-carboxamide and its 3,5-disubstituted derivatives have emerged as a highly potent, selective class of ATP-competitive IKKβ inhibitors [1].

This technical guide provides an in-depth analysis of the structural biology governing this compound class, details the structure-activity relationship (SAR) that drives its potency, and outlines self-validating experimental protocols for evaluating kinase inhibition and cellular target engagement.

Mechanistic Grounding: The IKK/NF-κB Axis

To understand the pharmacological value of 5-phenyl-1H-indole-7-carboxamides, one must first examine the causality of the canonical NF-κB pathway. In a resting cellular state, NF-κB dimers (typically p50/p65) are sequestered in the cytoplasm by the inhibitor of κB (IκBα).

Upon stimulation by pro-inflammatory cytokines (e.g., TNFα, IL-1) or bacterial lipopolysaccharides (LPS), the upstream receptor complexes recruit and activate the IKK complex, which consists of two catalytic subunits (IKKα and IKKβ) and a regulatory subunit (NEMO/IKKγ). IKKβ is the primary kinase responsible for phosphorylating IκBα at specific serine residues (Ser32 and Ser36) [2]. This phosphorylation flags IκBα for polyubiquitination and subsequent degradation by the 26S proteasome. The unmasked NF-κB dimer then rapidly translocates to the nucleus to initiate the transcription of pro-inflammatory mediators.

By acting as an ATP-competitive inhibitor of IKKβ, this compound halts this cascade at the catalytic bottleneck, preventing IκBα phosphorylation and trapping NF-κB in the cytoplasm.

Diagram 1: The canonical IKK/NF-κB signaling pathway and the exact site of IKKβ kinase inhibition.

Structural Biology & Structure-Activity Relationship (SAR)

The architectural design of this compound is not arbitrary; every functional group serves a distinct thermodynamic purpose within the IKKβ ATP-binding pocket.

-

The Indole Core: The bicyclic indole ring acts as a bioisostere for the purine ring of ATP. It anchors the molecule within the adenine-binding pocket of the kinase.

-

The 7-Carboxamide Group: This is the most critical pharmacophore for kinase selectivity. The primary carboxamide acts as both a hydrogen bond donor and acceptor, forming a highly stable bidentate interaction with the backbone amide and carbonyl groups of the IKKβ hinge region (specifically interacting with Cys99) [3].

-

The 5-Phenyl Substitution: The addition of a phenyl ring at the C5 position forces the molecule to project deep into a hydrophobic specificity pocket adjacent to the ATP site. This hydrophobic interaction drastically increases binding affinity and discriminates against other kinases that lack this specific pocket volume.

-

C3 Modifications: To optimize oral bioavailability and ligand efficiency, researchers have introduced various substituents at the C3 position (e.g., sulfonamides, tetrahydropyrans). These modifications improve aqueous solubility while maintaining the rigid conformation required for hinge-binding [4].

Quantitative Data: Comparative Efficacy

The table below synthesizes the in vitro potency of various indole-7-carboxamide iterations, demonstrating how rational SAR design drives nanomolar efficacy.

| Compound / Derivative | IKKβ IC50 (nM) | Key Structural Feature | Reference |

| Unsubstituted 1H-indole-7-carboxamide | > 5000 | Baseline fragment (weak hinge binder) | |

| This compound | ~ 800 - 1000 | C5-phenyl engages hydrophobic pocket | |

| Compound 12 (3,5-disubstituted) | 126 | C3-sulfonamide addition improves affinity | |

| Compound 9 (Optimized C3-analog) | 140 | Enhanced ligand efficiency and oral exposure |

Experimental Methodologies: Self-Validating Protocols

As an Application Scientist, I emphasize that biochemical potency must be rigorously validated through orthogonal assays. A compound may show low IC50 in a cell-free environment but fail in vitro due to poor cell permeability or off-target toxicity. The following step-by-step workflows establish a self-validating system for evaluating 5-phenyl-1H-indole-7-carboxamides.

Protocol A: In Vitro IKKβ Kinase Activity Assay (ADP-Glo™)

Causality: We utilize a luminescent ADP-Glo assay rather than traditional radiometric 33P-ATP methods. The ADP-Glo assay directly measures the ADP produced during the kinase reaction, providing a stable, high-throughput compatible signal while eliminating radioactive waste.

Step-by-Step Methodology:

-

Reagent Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 1 mM DTT).

-

Enzyme/Substrate Mix: Dilute recombinant human IKKβ enzyme to a final concentration of 2 nM. Add the IκBα substrate peptide at 50 μM.

-

Compound Titration: Prepare a 10-point, 3-fold serial dilution of the this compound compound in 100% DMSO. Transfer 100 nL of the compound to a 384-well assay plate (final DMSO concentration = 1%).

-

Pre-incubation: Add 5 μL of the Enzyme/Substrate mix to the compound wells. Incubate for 15 minutes at room temperature to allow the inhibitor to equilibrate with the ATP-binding site.

-

Reaction Initiation: Add 5 μL of ultra-pure ATP (final concentration 10 μM, approximating the Km of IKKβ) to initiate the reaction. Incubate for 60 minutes at room temperature.

-

Signal Generation: Add 10 μL of ADP-Glo™ Reagent to terminate the kinase reaction and deplete unconsumed ATP (incubate 40 mins). Then, add 20 μL of Kinase Detection Reagent to convert ADP to ATP and generate luciferase-driven luminescence (incubate 30 mins).

-

Data Analysis: Read luminescence on a microplate reader. Calculate IC50 using a 4-parameter logistic non-linear regression model. Quality Control: Ensure the Z'-factor of the assay plate is > 0.6 using Staurosporine as a positive control.

Protocol B: High-Content Cellular NF-κB Translocation Assay

Causality: To prove that the inhibitor successfully crosses the cell membrane and engages IKKβ in a physiological environment, we measure the spatial distribution of NF-κB (p65). If IKKβ is inhibited, p65 will remain in the cytoplasm despite TNFα stimulation.

Step-by-Step Methodology:

-

Cell Seeding: Seed HeLa cells at 10,000 cells/well in a 96-well black, clear-bottom plate. Incubate overnight at 37°C, 5% CO2.

-

Compound Treatment: Treat cells with the indole-7-carboxamide inhibitor (0.1 μM to 10 μM) for 1 hour.

-

Stimulation: Add recombinant human TNFα (10 ng/mL) to the wells for exactly 30 minutes to trigger IKKβ activation.

-

Fixation & Permeabilization: Remove media, fix cells with 4% paraformaldehyde for 15 minutes, and permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.

-

Immunostaining: Block with 5% BSA. Incubate with a primary anti-p65 antibody (1:500) for 1 hour, followed by an AlexaFluor-488 conjugated secondary antibody (1:1000) and Hoechst 33342 (nuclear stain) for 45 minutes in the dark.

-

Imaging & Quantification: Image the plate using an automated High-Content Screening (HCS) microscope. Use image analysis software to calculate the ratio of nuclear to cytoplasmic fluorescence intensity of p65. A successful inhibitor will yield a dose-dependent decrease in the nuclear/cytoplasmic ratio.

Diagram 2: Orthogonal experimental workflow for validating IKKβ inhibitors.

Conclusion

The this compound scaffold represents a masterclass in rational drug design. By exploiting the deep hydrophobic pocket of IKKβ with a C5-phenyl group and anchoring the molecule to the kinase hinge region via a C7-carboxamide, researchers have achieved exceptional potency and selectivity. When coupled with rigorous, orthogonal validation protocols—from biochemical ADP-Glo assays to high-content cellular imaging—this compound class provides a highly reliable framework for developing next-generation anti-inflammatory therapeutics.

References

-

Miller, D. D., Bamborough, P., Christopher, J. A., Baldwin, I. R., Champigny, A. C., Cutler, G. J., ... & Taggart, J. J. (2011). "3,5-Disubstituted-indole-7-carboxamides: the discovery of a novel series of potent, selective inhibitors of IKK-β." Bioorganic & Medicinal Chemistry Letters, 21(8), 2255-2258. URL:[Link]

-

Prescott, J. A., & Cook, S. J. (2018). "Targeting IKKβ in Cancer: Challenges and Opportunities for the Therapeutic Utilisation of IKKβ Inhibitors." Cells, 7(8), 115. URL:[Link]

- Glaxo Group Limited. (2013). "Indole carboxamides as IKK2 inhibitors." US Patent 8,372,875 B2.

-

Kerns, J. K., Busch-Petersen, J., Fu, W., Boehm, J. C., Nie, H., Muratore, M., ... & Rumsey, W. L. (2018). "3,5-Disubstituted-indole-7-carboxamides as IKKβ Inhibitors: Optimization of Oral Activity via the C3 Substituent." ACS Medicinal Chemistry Letters, 9(12), 1164-1169. URL:[Link]

Methodological & Application

Application Note: Step-by-Step Preparation of 5-Phenyl-1H-indole-7-carboxamide

Abstract

This application note details a robust, scalable protocol for the synthesis of 5-phenyl-1H-indole-7-carboxamide (CAS 860625-06-5), a privileged scaffold in kinase inhibitor discovery (e.g., IKK2, JAK, and BTK pathways). Unlike traditional indole syntheses (e.g., Fischer or Bartoli) which require pre-functionalized anilines, this protocol utilizes a late-stage functionalization strategy . Starting from the commercially available 5-bromo-1H-indole-7-carboxylic acid, the target is accessed via a high-yielding amidation followed by a regioselective Suzuki-Miyaura cross-coupling. This modular approach allows researchers to rapidly diversify the 5-position for Structure-Activity Relationship (SAR) studies.

Strategic Analysis & Retrosynthesis

The synthesis is designed for divergency . By installing the carboxamide first, the stable intermediate 5-bromo-1H-indole-7-carboxamide serves as a "branch point" for creating a library of 5-aryl derivatives.

Synthetic Route Selection

-

Route A (Selected): Amidation

Suzuki Coupling.-

Advantage:[1] The amide group is robust and directs crystallization. The 5-bromo-7-carboxamide intermediate is stable and can be stored.

-

Mechanism:[2] Electrophilic activation of the carboxylic acid followed by nucleophilic acyl substitution, then Pd-catalyzed transmetallation/reductive elimination.

-

-

Route B (Alternative): Suzuki Coupling

Amidation.-

Disadvantage:[2] Solubility of the 5-phenyl-7-carboxylic acid intermediate is often poor, complicating the subsequent amidation step.

-

Visual Workflow

Figure 1: Modular synthetic workflow for this compound.

Detailed Experimental Protocol

Step 1: Synthesis of 5-Bromo-1H-indole-7-carboxamide

This step converts the carboxylic acid to a primary amide using 1,1'-Carbonyldiimidazole (CDI) as the coupling reagent. CDI is preferred over thionyl chloride to avoid handling unstable acid chlorides and to minimize side reactions with the indole nitrogen.

Reagents:

-

5-Bromo-1H-indole-7-carboxylic acid (1.0 equiv)

-

1,1'-Carbonyldiimidazole (CDI) (1.2 equiv)

-

Ammonium hydroxide (28-30% NH₃ aqueous) (5.0 equiv)

-

Solvent: Anhydrous DMF (Dimethylformamide)

Procedure:

-

Activation: Charge a dry round-bottom flask with 5-bromo-1H-indole-7-carboxylic acid (e.g., 1.0 g, 4.16 mmol) and anhydrous DMF (10 mL).

-

Add CDI (0.81 g, 5.0 mmol) portion-wise at 0°C. Note: Gas evolution (CO₂) will occur.

-

Stir the mixture at room temperature (RT) for 1–2 hours. Monitor by TLC or LCMS for the formation of the active acyl-imidazole intermediate (often visible as a shift in retention time).

-

Amidation: Cool the mixture to 0°C and add aqueous ammonium hydroxide (2.5 mL, ~20 mmol) dropwise.

-

Allow the reaction to warm to RT and stir for 3 hours.

-

Workup: Pour the reaction mixture into ice-cold water (50 mL). The product should precipitate as a solid.

-

Isolation: Filter the precipitate, wash with water (3 x 10 mL) and cold diethyl ether (2 x 5 mL) to remove residual DMF.

-

Drying: Dry under vacuum at 45°C overnight.

-

Expected Yield: 85–95%

-

Appearance: Off-white to pale beige solid.

-

Step 2: Suzuki-Miyaura Coupling to this compound

This step installs the phenyl ring. The use of a mild base (Na₂CO₃) and a robust catalyst (Pd(dppf)Cl₂ or Pd(PPh₃)₄) ensures high chemoselectivity without protecting the indole nitrogen.

Reagents:

-

5-Bromo-1H-indole-7-carboxamide (1.0 equiv)

-

Phenylboronic acid (1.2 equiv)

-

Catalyst: Pd(dppf)Cl₂·DCM (0.05 equiv) or Pd(PPh₃)₄ (0.05 equiv)

-

Base: Na₂CO₃ (2.0 M aqueous solution, 3.0 equiv)

-

Solvent: 1,4-Dioxane (or DME)

Procedure:

-

Setup: In a microwave vial or a pressure tube, combine 5-bromo-1H-indole-7-carboxamide (239 mg, 1.0 mmol) and phenylboronic acid (146 mg, 1.2 mmol).

-

Add 1,4-dioxane (8 mL) and 2.0 M Na₂CO₃ (1.5 mL).

-

Degassing (Critical): Sparge the mixture with Nitrogen or Argon for 5–10 minutes to remove dissolved oxygen. Oxygen presence causes homocoupling of boronic acid and catalyst deactivation.

-

Add the Pd catalyst (e.g., 41 mg of Pd(dppf)Cl₂). Briefly purge the headspace with inert gas and seal the vessel.

-

Reaction: Heat to 90–100°C for 4–12 hours (or 1 hour at 110°C in a microwave reactor).

-